Benzaldehyde, 2-(2-benzothiazolyl)hydrazone
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Overview
Description
2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is an organic compound with the molecular formula C14H11N3S . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation of 2-aminothiophenol with benzaldehyde derivatives under acidic or basic conditions . The reaction can be catalyzed by various agents such as iodine, samarium triflate, or even under microwave irradiation in the presence of ionic liquids . The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or dioxane, and the reactions are usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Electrophilic reagents: Nitric acid, halogens (chlorine, bromine)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazoles .
Scientific Research Applications
2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,2-DIHYDROQUINOXALIN-2-ONE
- 8-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]QUINOLINE
- 3-CHLORO-2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE
Uniqueness
What sets 2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE apart from similar compounds is its unique benzothiazole ring structure, which imparts distinct chemical and biological properties . This structure allows for versatile functionalization and makes it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
16586-67-7 |
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Molecular Formula |
C14H11N3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H11N3S/c1-2-6-11(7-3-1)10-15-17-14-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,16,17)/b15-10+ |
InChI Key |
WVRVVJMZWWJYEM-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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